![molecular formula C26H24N6O3 B565712 1H-1-Ethyl Candesartan CAS No. 1246817-38-8](/img/structure/B565712.png)
1H-1-Ethyl Candesartan
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Overview
Description
1H-1-Ethyl Candesartan is a potential impurity found in bulk preparations of Candesartan Cilexetil . It has a molecular weight of 473.54 and a molecular formula of C26H24N6O3 .
Molecular Structure Analysis
The molecular structure of 1H-1-Ethyl Candesartan is represented by the formula C26H24N6O3 . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis
1H-1-Ethyl Candesartan has a molecular weight of 468.51 and a molecular formula of C26H24N6O3 . It is a white solid with a melting point of 186-188°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Enhanced Oral Bioavailability
Chi et al. (2015) prepared new salts of Candesartan, including [H3N(CH2)2NH3][can]·2H2O (1), [H3N(CH2)3NH3][can]·2H2O (2), and [NH4][Hcan] (3), to enhance its oral bioavailability. These salts were characterized using various techniques, such as X-ray diffraction, nuclear magnetic resonance, and thermogravimetry. The research found that these new salts showed increased apparent solubility and dissolution rate compared to Candesartan, potentially improving its oral bioavailability (Chi et al., 2015).
Identification and Characterization of Impurities
Mohan et al. (2009) focused on identifying, isolating, and characterizing potential degradation impurities in Candesartan Cilexetil tablets. They discovered five impurities, including desethyl and 1N-ethyl Candesartan Cilexetil, using liquid chromatography and mass spectrometry. This research contributes to the quality control and safety assurance of Candesartan Cilexetil in pharmaceutical applications (Mohan et al., 2009).
Binding Properties and Receptor Interactions
Fierens et al. (2002) studied the binding properties of [(3)H]candesartan to AT1 receptors in different conditions. They found distinct binding characteristics between intact cells and membrane preparations, indicating the potential effect of intracellular organization on antagonist-receptor interactions. This research enhances the understanding of Candesartan's interaction with cellular receptors, which is crucial for its therapeutic effectiveness (Fierens et al., 2002).
Solubility in Various Solvents
Du (2022) investigated the solubility of ethyl Candesartan in different solvents over a range of temperatures. The study found that the solubility increased with temperature in all solvents, with the highest solubility observed in N,N-dimethylformamide. This research provides valuable insights into the solubility characteristics of Candesartan, which is crucial for its formulation and delivery in pharmaceutical applications (Du, 2022).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747748 |
Source
|
Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1-Ethyl Candesartan | |
CAS RN |
1246817-38-8 |
Source
|
Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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